Tecloftalam

説明

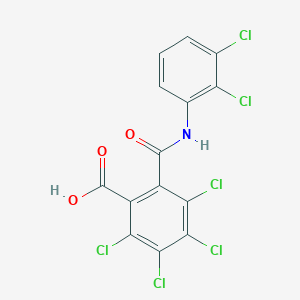

Tecloftalam is a rice fungicide and bactericide used to control bacterial leaf blight . It is also known as F 370 or SF 7306 . The chemical formula of Tecloftalam is C₁₄H₅Cl₆NO₃ .

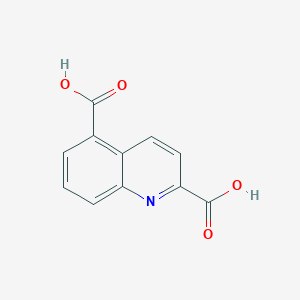

Molecular Structure Analysis

Tecloftalam has a molecular weight of 447.91 . Its structure includes a dicarboxylic acid monoamide that is the mono- (2,3-dichloroanilide) of tetrachlorophthalic acid . The molecule contains a total of 30 bonds, including 25 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

Tecloftalam is a white powder . It has a melting point of 198-199 °C . Its solubility in water is 14 mg/l at 26 °C .科学的研究の応用

Fungicide

Tecloftalam is a fungicide . It is used to destroy fungal pests . This makes it a valuable tool in the agricultural industry where fungal infections can decimate crops and result in significant economic losses.

Bactericide

In addition to its fungicidal properties, Tecloftalam also acts as a bactericide . This means it can kill or slow the growth of bacteria . This property further enhances its utility in agriculture, where bacterial infections can also pose a threat to crop health and yield.

Treatment of Bacterial Leaf Blight in Paddy Rice

One specific application of Tecloftalam is in the treatment of bacterial leaf blight in paddy rice . By controlling this disease, Tecloftalam helps to maintain the health of the rice plants and protect the yield.

Agrochemical

Tecloftalam is classified as an agrochemical . Agrochemicals are substances used in agriculture or horticulture to protect crops and improve their growth. Tecloftalam, with its fungicidal and bactericidal properties, plays a crucial role in this context.

Environmental Fate

The environmental fate of Tecloftalam has been studied . Understanding how Tecloftalam behaves in the environment is important for assessing its potential impact on non-target organisms and ecosystems.

Analytical Chemistry

Tecloftalam and its metabolite tecloftalam-imide have been the subject of analytical chemistry research . They were extracted from brown rice with acetone and re-extracted with ethyl acetate . This kind of research is crucial for monitoring the residues of Tecloftalam in food and the environment.

作用機序

Target of Action

Tecloftalam primarily targets the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of chlorophyll, which is essential for photosynthesis in plants .

Mode of Action

Tecloftalam acts as an inhibitor of PPO . By binding to this enzyme, it disrupts its normal function, leading to a disruption in the formation of chlorophyll .

Biochemical Pathways

The inhibition of PPO by Tecloftalam disrupts the chlorophyll biosynthesis pathway . This disruption leads to the accumulation of toxic intermediates that cause cell damage and ultimately lead to plant death .

Result of Action

The primary result of Tecloftalam’s action is the inhibition of plant growth . By disrupting the biosynthesis of chlorophyll, Tecloftalam prevents plants from carrying out photosynthesis effectively, leading to cell damage and ultimately plant death .

特性

IUPAC Name |

2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5Cl6NO3/c15-4-2-1-3-5(8(4)16)21-13(22)6-7(14(23)24)10(18)12(20)11(19)9(6)17/h1-3H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZUQUDEWZIBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5Cl6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058179 | |

| Record name | Tecloftalam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tecloftalam | |

CAS RN |

76280-91-6 | |

| Record name | Tecloftalam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76280-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tecloftalam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076280916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecloftalam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,3,4,5-tetrachloro-6-[[(2,3-dichlorophenyl)amino]carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TECLOFTALAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL1AXQ9DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

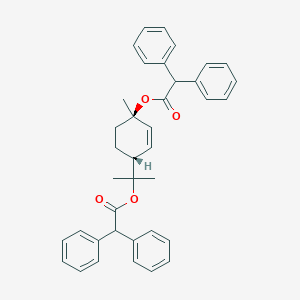

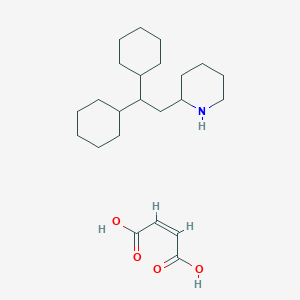

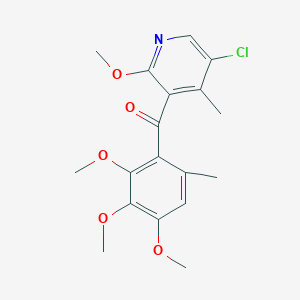

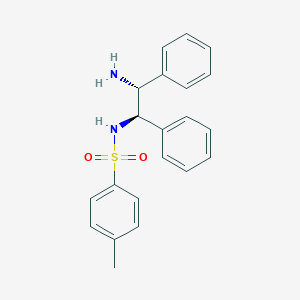

Feasible Synthetic Routes

Q & A

Q1: How is Tecloftalam detected and quantified in food samples?

A1: A study described a method for determining Tecloftalam and its metabolite, Tecloftalam-imide, in brown rice. [] The method involves extraction with acetone followed by ethyl acetate, cleanup using a Sep-Pak Plus Florisil cartridge, and analysis with gas chromatography coupled with an electron capture detector (GC-ECD). Tecloftalam is converted to Tecloftalam-imide before GC-ECD analysis. []

Q2: Does Tecloftalam have any potential for bioaccumulation in living organisms?

A2: Research suggests that Tecloftalam might have a low potential for biomagnification. [] A study using a rainbow trout liver cell line (RTL-W1) to assess bioaccumulation potential showed that while the cell-derived bioconcentration factor (BCF) for Tecloftalam was lower than expected, all prediction methods significantly overestimated the in vivo biomagnification factor (BMF). [] This suggests that biomagnification of Tecloftalam through the food chain may be less of a concern than initially predicted.

Q3: Are there any alternative approaches to using Tecloftalam for controlling plant diseases?

A3: Research has explored using bacteriophages in combination with Tecloftalam for controlling bacterial leaf blight (BLB) in rice caused by Xanthomonas oryzae pv. oryzae (Xoo). [] The study found that while applying bacteriophages alone wasn't as effective, using them alongside Tecloftalam or Acibenzolar-S-methyl significantly reduced BLB occurrence. [] This suggests the potential for integrated disease management strategies that combine Tecloftalam with biological control agents like bacteriophages.

Q4: What is known about the stability of Tecloftalam?

A4: While the provided literature doesn't delve deep into the stability of Tecloftalam under various conditions, one study does mention that a bacterial strain, Pseudomonas putida YLFP14, selected for its biocontrol potential against bacterial spot disease in sweet peppers, exhibited resistance to Tecloftalam. [] This suggests that Tecloftalam might be subject to degradation or detoxification mechanisms employed by some microorganisms.

Q5: Has Tecloftalam been studied in combination with other fungicides?

A5: Yes, Tecloftalam has been investigated as a component in fungicidal compositions. A patent describes a composition comprising mandestrobin and fluopyram along with Tecloftalam for enhanced plant disease control. [] This highlights the potential for synergistic effects when Tecloftalam is combined with other fungicides, potentially leading to more effective disease management strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。